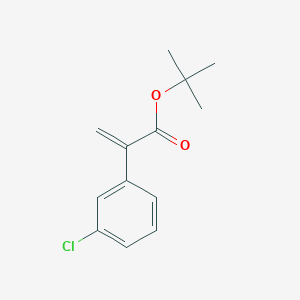
tert-Butyl 2-(3-chlorophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(3-chlorophenyl)acrylate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of acrylate, featuring a tert-butyl group and a 3-chlorophenyl group attached to the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-chlorophenyl)acrylate typically involves the esterification of 2-(3-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(3-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(3-chlorophenyl)acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophobicity and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and chemical properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its desirable chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(3-chlorophenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long-chain polymers with specific properties. The presence of the 3-chlorophenyl group can influence the reactivity and stability of the compound, making it suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl Acrylate: A simpler acrylate ester without the 3-chlorophenyl group.
Methyl 2-(3-chlorophenyl)acrylate: Similar to tert-Butyl 2-(3-chlorophenyl)acrylate but with a methyl ester group instead of a tert-butyl group.
Uniqueness
This compound is unique due to the combination of the tert-butyl group and the 3-chlorophenyl group. This combination imparts specific properties such as increased hydrophobicity, thermal stability, and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
Propiedades
Fórmula molecular |
C13H15ClO2 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
Clave InChI |
FBSIYXFFOVNUQK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


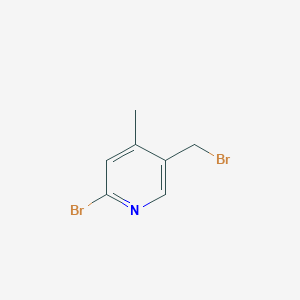
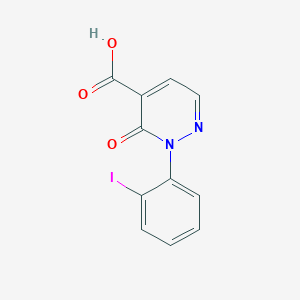
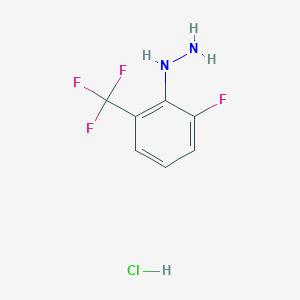
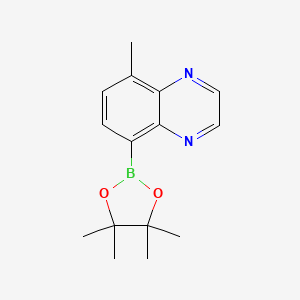
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
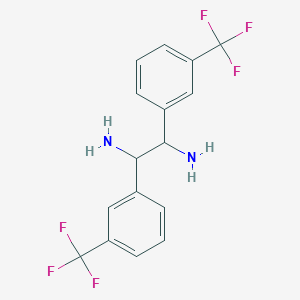
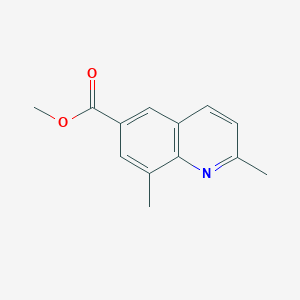
![2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)
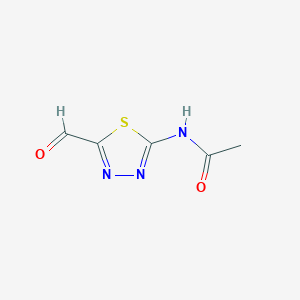

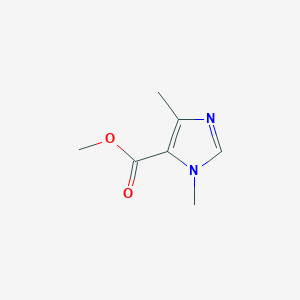
![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
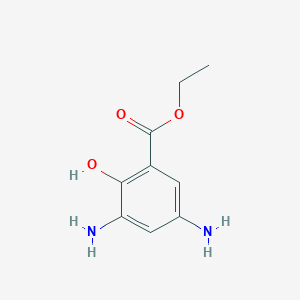
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
